molecular formula C20H22INO3 B5211278 3-[(3,5-Dimethylphenyl)methyl]-4-(2-iodoanilino)-2-methyl-4-oxobutanoic acid

3-[(3,5-Dimethylphenyl)methyl]-4-(2-iodoanilino)-2-methyl-4-oxobutanoic acid

Cat. No.: B5211278
M. Wt: 451.3 g/mol
InChI Key: LFPVHUVWHHMJHL-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethylphenyl)methyl]-4-(2-iodoanilino)-2-methyl-4-oxobutanoic acid is a complex organic compound with a unique structure that combines aromatic and aliphatic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethylphenyl)methyl]-4-(2-iodoanilino)-2-methyl-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 3,5-dimethylbenzyl chloride with 2-iodoaniline under basic conditions to form the corresponding aniline derivative. This intermediate is then subjected to further reactions, such as acylation and oxidation, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethylphenyl)methyl]-4-(2-iodoanilino)-2-methyl-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(3,5-Dimethylphenyl)methyl]-4-(2-iodoanilino)-2-methyl-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylphenyl)methyl]-4-(2-iodoanilino)-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines: These compounds share structural similarities and are used in similar applications.

    Pinacol boronic esters: These esters are valuable building blocks in organic synthesis and share some functional similarities.

Uniqueness

3-[(3,5-Dimethylphenyl)methyl]-4-(2-iodoanilino)-2-methyl-4-oxobutanoic acid is unique due to its specific combination of aromatic and aliphatic elements, as well as its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications and functionalizations, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

3-[(3,5-dimethylphenyl)methyl]-4-(2-iodoanilino)-2-methyl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22INO3/c1-12-8-13(2)10-15(9-12)11-16(14(3)20(24)25)19(23)22-18-7-5-4-6-17(18)21/h4-10,14,16H,11H2,1-3H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPVHUVWHHMJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(C(C)C(=O)O)C(=O)NC2=CC=CC=C2I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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